molecular formula C14H21N3O5S B2858113 (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 2034316-94-2

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2858113
CAS RN: 2034316-94-2
M. Wt: 343.4
InChI Key: QGBJTXPGMOINCM-UHFFFAOYSA-N
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Description

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MPTP or N-(4-(methylsulfonyl)-1-piperazinyl)-4-(2-(2-methoxyethoxy)pyridinyl)-2-butanone.

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives, including structures similar to (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone, have been extensively studied. For example, Patel, Agravat, and Shaikh (2011) synthesized 2-amino substituted benzothiazoles and pyridine derivatives, showing variable and modest antimicrobial activity against bacterial and fungal strains. These findings suggest potential applications in developing antimicrobial agents targeting specific pathogens (Patel, Agravat, & Shaikh, 2011).

TRPV4 Antagonists for Pain Treatment

Tsuno et al. (2017) identified a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds showed an analgesic effect in models of mechanically induced hyperalgesia, highlighting their potential as pain treatment agents (Tsuno et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Abbasi et al. (2019) synthesized a series of compounds through linear bi-step approaches, some of which showed significant inhibitory activity against the α-glucosidase enzyme. These compounds were also evaluated for hemolytic and cytotoxic profiles, indicating their potential therapeutic applications in treating diseases associated with enzyme dysfunction (Abbasi et al., 2019).

Molecular Interaction Studies

Molecular interaction studies, such as those conducted by Shim et al. (2002), offer insights into the binding mechanisms of pyridine derivatives with receptors, laying the groundwork for the development of more effective pharmaceutical agents. Such studies are crucial for understanding the pharmacodynamics of potential drugs and optimizing their therapeutic efficacy (Shim et al., 2002).

Synthesis and Characterization for New Compounds

The synthesis and characterization of novel compounds, including those related to (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone, contribute significantly to the field of medicinal chemistry. For instance, Feng (2011) reported the synthesis of a novel pyridine derivative, emphasizing the importance of structural characterization in the development of new pharmaceuticals (Feng, 2011).

properties

IUPAC Name

[2-(2-methoxyethoxy)pyridin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S/c1-21-9-10-22-13-11-12(3-4-15-13)14(18)16-5-7-17(8-6-16)23(2,19)20/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBJTXPGMOINCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

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